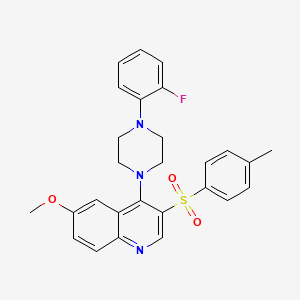
4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves the reaction of commercial 3,6-dichloropyridazine with (2-fluorophenyl)piperazine in ethanol . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves several key components. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex. The results of the [3H]uridine uptake study showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .
科学的研究の応用
Crystal Structure Analysis
Research on structurally related compounds, such as 8-(4-((5-(4-Fluorophenyl)pyridin-3-yl)methyl)piperazin-1-yl)-3,4-dihydroquinolin-2(1H)-one hydrochloride, reveals their crystalline structure and bonding interactions. These studies contribute to a deeper understanding of the compound's physical and chemical properties, aiding in further applications in various scientific fields (Ullah & Altaf, 2014).
Antimicrobial Properties
Compounds related to 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline have been studied for their antimicrobial properties. For example, research on fluoroquinolone-based 4-thiazolidinones has shown effectiveness against bacterial and fungal infections (Patel & Patel, 2010).
Synthesis of Hybrid Molecules
Studies have been conducted on the synthesis of hybrid molecules derived from norfloxacin, involving derivatives of 4-(4-(2-Fluorophenyl)piperazin-1-yl). These compounds have been evaluated for their antimicrobial activities, demonstrating significant potential in medicinal chemistry (Menteşe et al., 2013).
Photostability and Photochemistry
Research on the photochemistry of related compounds, such as ciprofloxacin, which has a similar structure to the compound , provides insights into their stability and behavior under light exposure. This is crucial for developing photostable pharmaceuticals and understanding their degradation pathways (Mella et al., 2001).
Dopamine Receptor Affinity
Compounds structurally related to this compound have been studied for their affinity with dopamine receptors. These studies are vital for developing new treatments for psychiatric disorders, highlighting the compound's potential in neuropharmacology (Vangveravong et al., 2011).
将来の方向性
作用機序
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 . It interacts with these transporters and inhibits their function .
Biochemical Pathways
The compound affects the biochemical pathways related to nucleotide synthesis and adenosine function by inhibiting the function of ENTs . The downstream effects of this inhibition are yet to be fully understood.
Result of Action
The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km) . This suggests that the compound is an irreversible and non-competitive inhibitor .
Action Environment
It has been observed that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ent1 and ent2 .
生化学分析
Biochemical Properties
The compound 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline has been found to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Cellular Effects
In cellular models, this compound has been shown to inhibit the uptake of uridine and adenosine, key components of RNA and ATP, respectively . This inhibition could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound acts as an irreversible and non-competitive inhibitor of ENTs . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity of the transporters for uridine .
Temporal Effects in Laboratory Settings
The effects of this compound on ENTs are not transient; once the compound binds to the transporter, the inhibitory effect cannot be washed out . This suggests that the compound may have long-term effects on cellular function in both in vitro and in vivo studies.
Metabolic Pathways
The compound’s interaction with ENTs suggests it may be involved in nucleotide synthesis pathways. ENTs are responsible for the transport of nucleosides, which are then phosphorylated to form nucleotides
Transport and Distribution
Given its interaction with ENTs, this compound is likely transported into cells via these transporters . The distribution of the compound within cells and tissues would depend on the expression and localization of ENTs.
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by the localization of ENTs, as these are the primary targets of the compound
特性
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3S/c1-19-7-10-21(11-8-19)35(32,33)26-18-29-24-12-9-20(34-2)17-22(24)27(26)31-15-13-30(14-16-31)25-6-4-3-5-23(25)28/h3-12,17-18H,13-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDOZJKPZXPSCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

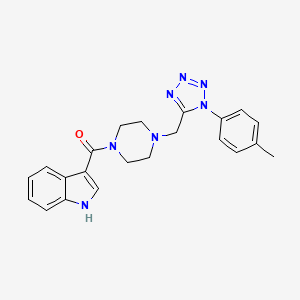
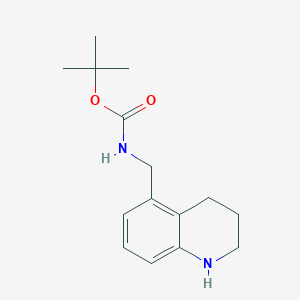
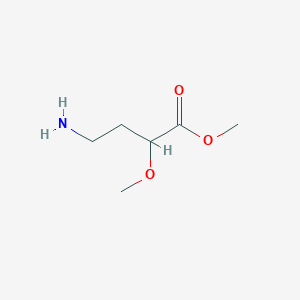
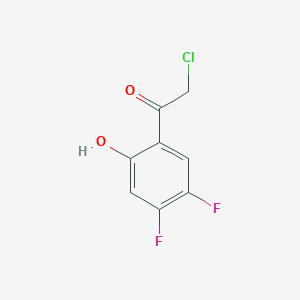
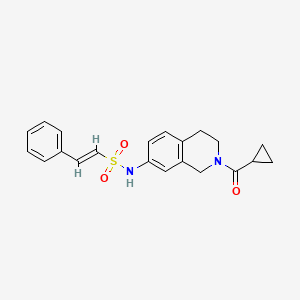

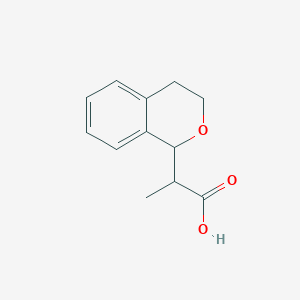


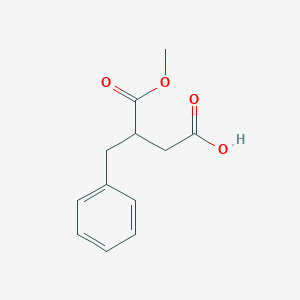
![2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid](/img/structure/B2417526.png)
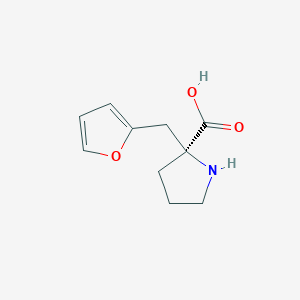
![4-[4-(Benzyloxy)phenyl]-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2417531.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2417533.png)